Lipophilicity Modulation: 3-Ethyl Substitution Increases Calculated XLogP3 by 0.7 Units Relative to Unsubstituted Cyclobutanamine
The 3-ethyl substituent on the cyclobutane ring increases calculated lipophilicity relative to the unsubstituted cyclobutanamine core, as quantified by XLogP3 values. This differential lipophilicity is a critical determinant of passive membrane permeability and target engagement in cellular assays [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | Cyclobutanamine (unsubstituted): XLogP3 = 0.5 |
| Quantified Difference | Δ = +0.7 (2.4-fold increase in lipophilicity) |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Procurement decisions for medicinal chemistry campaigns require precise lipophilicity tuning; the 0.7-unit XLogP3 increase offers a quantifiable advantage for programs targeting intracellular or CNS-accessible targets.
- [1] PubChem. 3-Ethylcyclobutan-1-amine: Computed Properties (XLogP3). CID 20806292. Accessed 2025. View Source
